5-chloro-N-(3-chloro-4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-N-(3-chloro-4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, chlorination, and sulfonylation. Common reagents used in these reactions include chlorinating agents like thionyl chloride and sulfonylating agents like propylsulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(3-chloro-4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chloro-4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-chloro-4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3-chloro-4-methylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(3-chloro-4-methylphenyl)-2-(propylsulfonyl)pyrimidine-4-carboxamide lies in its specific chemical structure, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the propylsulfonyl group, for example, might influence its solubility, stability, or interaction with biological targets.
Properties
Molecular Formula |
C15H15Cl2N3O3S |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-4-methylphenyl)-2-propylsulfonylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-3-6-24(22,23)15-18-8-12(17)13(20-15)14(21)19-10-5-4-9(2)11(16)7-10/h4-5,7-8H,3,6H2,1-2H3,(H,19,21) |
InChI Key |
LXUQZBVFWYGMAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2)C)Cl)Cl |
Origin of Product |
United States |
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